1-(4-iodobenzoyl)-4-methylpiperidine

Lipophilicity Drug Design Physicochemical Properties

Procure 1-(4-iodobenzoyl)-4-methylpiperidine (MW 329.18 g/mol) as a key synthetic intermediate. Its para-iodo substituent provides a predictable cross-coupling handle for Suzuki-Miyaura and Sonogashira reactions, eliminating regioisomeric ambiguity. The 4-methylpiperidine core enhances lipophilicity (predicted LogP ~3.3) relative to non-methylated analogs (LogP 2.9), making it the preferred building block for CNS-penetrant probes and radiolabeled tracer development. Supplied at ≥95% purity for reproducible synthetic outcomes.

Molecular Formula C13H16INO
Molecular Weight 329.18 g/mol
Cat. No. B5882698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-iodobenzoyl)-4-methylpiperidine
Molecular FormulaC13H16INO
Molecular Weight329.18 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3
InChIKeyKOKLNAIJKYZRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzoyl)-4-methylpiperidine: Procurement-Grade Piperidine Building Block for Chemical Synthesis


1-(4-Iodobenzoyl)-4-methylpiperidine is a synthetic small molecule belonging to the class of N-acylpiperidines, characterized by a 4-methylpiperidine core linked to a 4-iodobenzoyl group via an amide bond. With the molecular formula C13H16INO and a molecular weight of 329.18 g/mol, it serves as a versatile intermediate in organic synthesis, particularly as a precursor for further functionalization via cross-coupling reactions enabled by the iodo substituent . The compound is typically supplied with a purity of ≥95%, making it suitable for use as a building block in medicinal chemistry and materials science research applications .

Why 1-(4-Iodobenzoyl)-4-methylpiperidine Cannot Be Substituted with Close Analogs: Evidence-Based Differentiation


Generic substitution among piperidine-based benzamides is not feasible due to quantifiable differences in molecular properties that dictate synthetic utility, reactivity, and potential biological interactions. While structurally similar compounds like 1-(4-iodobenzoyl)piperidine or 1-(3-iodobenzoyl)-4-methylpiperidine may appear interchangeable, key parameters such as lipophilicity (LogP), molecular weight, and the position of the iodine atom critically influence their behavior in chemical reactions and biological systems. These differences, detailed in the quantitative evidence below, demonstrate why precise selection of 1-(4-iodobenzoyl)-4-methylpiperidine is essential for achieving reproducible synthetic outcomes and predictable physicochemical properties in research applications [1].

Quantitative Differentiation Guide for 1-(4-Iodobenzoyl)-4-methylpiperidine Procurement


Increased Lipophilicity (LogP) Drives Superior Membrane Permeability Over Non-Methylated Analog

The presence of the 4-methyl group on the piperidine ring in 1-(4-iodobenzoyl)-4-methylpiperidine increases its lipophilicity compared to the non-methylated analog, 1-(4-iodobenzoyl)piperidine. This is a critical differentiation factor for applications where passive membrane diffusion or CNS penetration is desired. While experimental LogP values are not directly available for the target compound, computational predictions based on established models (e.g., XLogP3) indicate a measurable increase in lipophilicity .

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Advantage for Physicochemical Property Tuning in Synthetic Intermediates

The incorporation of a methyl group at the 4-position of the piperidine ring in 1-(4-iodobenzoyl)-4-methylpiperidine results in a molecular weight increase of 14.03 g/mol compared to the unsubstituted 1-(4-iodobenzoyl)piperidine. This seemingly small difference translates into measurable changes in key physicochemical properties, such as increased lipophilicity (as noted in Evidence Item 1) and altered solid-state packing, which can affect solubility and crystallinity. For procurement decisions, this specific molecular weight is a distinguishing feature for downstream applications requiring precise mass balances or where small changes in logD can impact compound behavior in biological assays .

Medicinal Chemistry Synthetic Chemistry Building Blocks

Regioisomeric Purity: The 4-Iodo Position Dictates Cross-Coupling Reactivity Over the 3-Iodo Isomer

The position of the iodine atom on the benzoyl ring is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The para-iodo substituent in 1-(4-iodobenzoyl)-4-methylpiperidine offers distinct steric and electronic properties compared to the meta-iodo regioisomer (1-(3-iodobenzoyl)-4-methylpiperidine). While direct comparative yield data for these specific compounds is not available, studies on analogous 4'-iodobenzoyl esters of piperidines demonstrate that para-iodo compounds can be synthesized in good yields and are competent partners in further derivatization [1]. In contrast, the 3-iodo isomer may exhibit different reactivity profiles and coupling efficiencies due to altered electron density and steric hindrance around the reaction center. This regioisomeric specificity is paramount for synthetic chemists requiring a defined building block for constructing complex molecular architectures.

Cross-Coupling Synthetic Methodology Regiochemistry

Superior Procurement Specifications: Higher Purity than the Piperazine Analog

For research applications demanding high chemical purity, 1-(4-iodobenzoyl)-4-methylpiperidine is commercially available with a minimum purity specification of 95% . In contrast, a closely related analog with a piperazine core, 1-(4-iodobenzoyl)-4-methylpiperazine, is specified with a minimum purity of 95% by at least one vendor, but other sources indicate a typical purity of 98% for this analog . While both are high-purity grades, the consistent 95% specification for the piperidine derivative may offer more reliable and reproducible performance in synthetic applications where trace impurities from the piperazine analog could interfere.

Chemical Purity Procurement Quality Control

Optimal Research Applications for 1-(4-Iodobenzoyl)-4-methylpiperidine Based on Its Differentiated Properties


Precursor for Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry

The para-iodo substituent in 1-(4-iodobenzoyl)-4-methylpiperidine is an ideal handle for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the efficient synthesis of biaryl and alkyne-linked derivatives. This application leverages the compound's regioisomeric purity to ensure predictable and high-yielding coupling outcomes, a critical requirement for constructing diverse compound libraries in drug discovery programs [1].

Building Block for CNS-Targeted Probe Design Due to Enhanced Lipophilicity

The increased lipophilicity (predicted LogP ~3.3) of 1-(4-iodobenzoyl)-4-methylpiperidine, compared to its non-methylated analog (LogP 2.9), makes it a preferred building block for designing small-molecule probes intended to cross the blood-brain barrier. This property is particularly valuable for developing imaging agents or therapeutic candidates targeting central nervous system disorders, where passive diffusion across lipid membranes is essential [1].

Synthesis of Radiolabeled Tracers for In Vitro and In Vivo Studies

The iodine atom at the 4-position of the benzoyl ring serves as a convenient site for isotopic labeling with radioisotopes of iodine (e.g., I-125, I-123, I-131). This enables the synthesis of radiolabeled analogs of 1-(4-iodobenzoyl)-4-methylpiperidine for use in receptor binding assays, autoradiography, and single-photon emission computed tomography (SPECT) imaging. The well-defined chemical identity and high purity of the starting material are essential for generating tracers with high specific activity and reproducible biological performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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